

# structure-activity relationship of 5-fluoro-1H-indazole-3-carboxylic acid analogs

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## Compound of Interest

Compound Name: 5-fluoro-1H-indazole-3-carboxylic acid

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A Comprehensive Guide to the Structure-Activity Relationship of **5-Fluoro-1H-indazole-3-carboxylic Acid** Analogs and a Comparison with Alternative Scaffolds

The **5-fluoro-1H-indazole-3-carboxylic acid** scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The unique physicochemical properties imparted by the indazole ring system, combined with the electronic influence of the fluorine atom, make its derivatives potent and selective modulators of various biological targets. This guide provides a detailed comparison of the structure-activity relationships (SAR) of **5-fluoro-1H-indazole-3-carboxylic acid** analogs, supported by experimental data, and contrasts their performance with alternative chemical scaffolds.

## Comparative Biological Activity

The biological activity of **5-fluoro-1H-indazole-3-carboxylic acid** analogs is profoundly influenced by the nature of the substituents at the N1 position of the indazole ring and the modifications of the carboxylic acid group, typically as carboxamides. These modifications dictate the compounds' potency and selectivity towards different biological targets, including protein kinases, ion channels, and enzymes involved in cell signaling pathways.

## As Calcium Release-Activated Calcium (CRAC) Channel Inhibitors

The Calcium Release-Activated Calcium (CRAC) channel plays a crucial role in intracellular calcium signaling, and its aberrant activation is implicated in various inflammatory and autoimmune diseases.<sup>[1]</sup> Indazole-3-carboxamides have emerged as potent CRAC channel blockers, and the substitution pattern is critical for their inhibitory activity.<sup>[1][2]</sup>

A key SAR finding is the critical importance of the 3-carboxamide regiochemistry.<sup>[1][2]</sup> For instance, indazole-3-carboxamide 12d demonstrates sub-micromolar IC<sub>50</sub> for inhibiting calcium influx, whereas its reverse amide isomer 9c is inactive even at high concentrations.<sup>[1]</sup> This highlights the specific orientation required for effective binding to the channel.

Table 1: Comparative Activity of Indazole-3-Carboxamide Analogs as CRAC Channel Inhibitors

Compound ID	Structure/Modification	Target	Assay System	Activity (IC <sub>50</sub> )
12d	1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridyl)-1H-indazole-3-carboxamide	CRAC Channel	RBL-2H3 cells (Calcium influx)	0.67 μM <sup>[3]</sup>
12a	1-(2,4-dichlorobenzyl)-N-(2,6-difluorophenyl)-1H-indazole-3-carboxamide	CRAC Channel	RBL-2H3 cells (Calcium influx)	1.51 μM <sup>[3]</sup>
9c	Reverse amide isomer of 12d	CRAC Channel	RBL-2H3 cells (Calcium influx)	Inactive at 100 μM <sup>[1][3]</sup>

## As p21-Activated Kinase 1 (PAK1) Inhibitors

p21-activated kinase 1 (PAK1) is a key regulator of cell motility and has been identified as a promising target for cancer therapy, particularly for inhibiting tumor migration and invasion.<sup>[4]</sup> 1H-indazole-3-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors.<sup>[4]</sup>

The SAR studies for these inhibitors revealed that substitution with a suitable hydrophobic ring that can fit into the deep back pocket of the kinase and the introduction of a hydrophilic group into the solvent-exposed region are crucial for high potency and selectivity.[4] The representative compound 30I from this series exhibited an impressive PAK1 IC<sub>50</sub> of 9.8 nM and high selectivity against a panel of other kinases.[4]

Table 2: Activity of 1H-Indazole-3-Carboxamide Analogs as PAK1 Inhibitors

Compound ID	Key Structural Features	Target	Enzymatic Assay	Activity (IC <sub>50</sub> )
30I	Optimized hydrophobic and hydrophilic substitutions	PAK1	In vitro kinase assay	9.8 nM[4]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of **5-fluoro-1H-indazole-3-carboxylic acid** analogs.

## General Synthesis of 1H-Indazole-3-Carboxamides

The synthesis of 1H-indazole-3-carboxamide derivatives typically involves the coupling of a 1H-indazole-3-carboxylic acid with a desired amine.[5]

- Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) are added. The mixture is stirred at room temperature for a specified time to activate the carboxylic acid.
- Amine Coupling: The desired amine (1 equivalent) is then added to the reaction mixture. The reaction is stirred at room temperature or heated as necessary until completion, which is monitored by thin-layer chromatography (TLC).

- **Work-up and Purification:** Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final 1H-indazole-3-carboxamide derivative.[5]

## In Vitro Calcium Influx Assay

The inhibitory activity of compounds on CRAC channels can be assessed using a calcium influx assay in a suitable cell line, such as the rat basophilic leukemia cell line (RBL-2H3).[2]

- **Cell Preparation:** RBL-2H3 cells are cultured under standard conditions. On the day of the experiment, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.
- **Compound Incubation:** The cells are then incubated with varying concentrations of the test compounds for a specific period.
- **Calcium Measurement:** Baseline fluorescence is measured. Calcium influx is initiated by depleting intracellular calcium stores with a sarco/endoplasmic reticulum  $\text{Ca}^{2+}$ -ATPase (SERCA) inhibitor (e.g., thapsigargin) in a calcium-free medium, followed by the addition of extracellular calcium.
- **Data Analysis:** The change in fluorescence, which corresponds to the intracellular calcium concentration, is monitored over time. The IC<sub>50</sub> values are calculated by plotting the inhibition of calcium influx against the compound concentration.

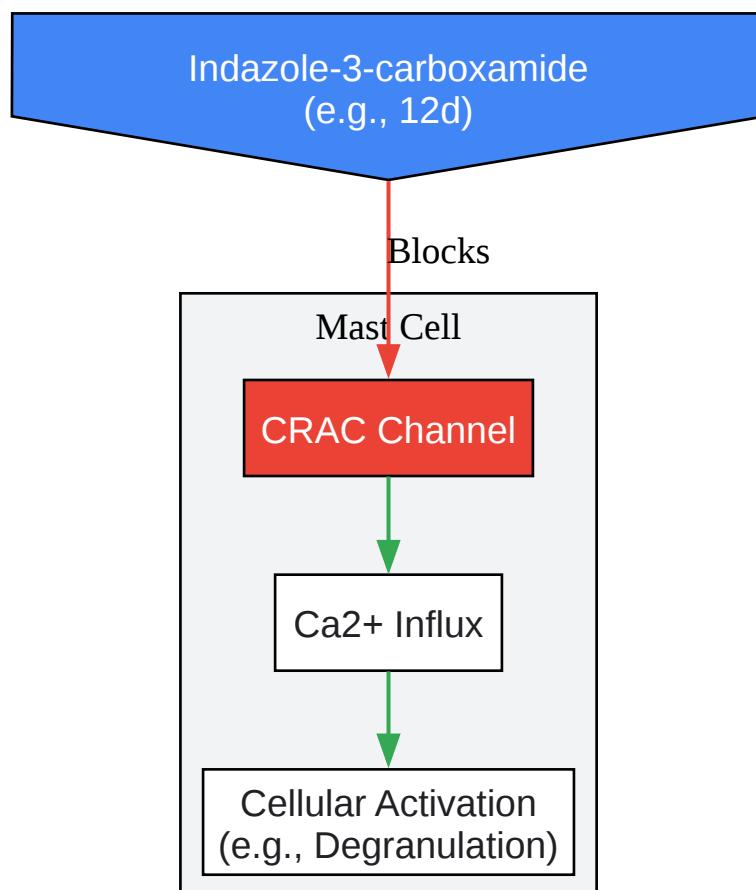
## Visualizing Structure-Activity Relationships and Biological Pathways

Diagrams generated using Graphviz can effectively illustrate the key relationships and workflows in SAR studies.



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Caption: A generalized workflow for the synthesis and structure-activity relationship (SAR) evaluation of **5-fluoro-1H-indazole-3-carboxylic acid** analogs.



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Caption: A simplified diagram illustrating the inhibition of the Calcium Release-Activated Calcium (CRAC) channel in mast cells by indazole-3-carboxamide analogs.

## Conclusion

The **5-fluoro-1H-indazole-3-carboxylic acid** scaffold is a versatile platform for the design of potent and selective inhibitors of various biological targets. The structure-activity relationship studies consistently highlight the critical role of substitutions at the N1 and C3 positions of the indazole ring. Specifically, the conversion of the carboxylic acid to various carboxamides and the introduction of diverse substituents on the indazole nitrogen allow for the fine-tuning of biological activity and selectivity. The comparative data presented herein underscores the potential of these analogs in drug discovery, particularly in the development of novel anti-inflammatory and anti-cancer agents. Further exploration of this chemical space is warranted to uncover new therapeutic opportunities.

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